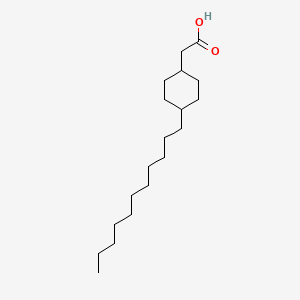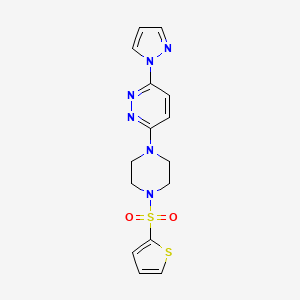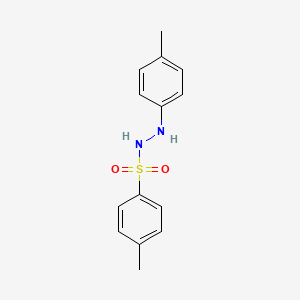
2-(4-undecylcyclohexyl)acetic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-undecylcyclohexyl)acetic Acid is a chemical compound with the molecular formula C19H36O2 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of 2-(4-undecylcyclohexyl)acetic Acid consists of a cyclohexyl ring attached to an undecyl chain and an acetic acid group . The molecular weight of this compound is 296.49 .Physical And Chemical Properties Analysis
2-(4-undecylcyclohexyl)acetic Acid is a solid substance . It has a molecular weight of 296.49 and a molecular formula of C19H36O2 .Applications De Recherche Scientifique
1. Catalysis and Organic Synthesis
Protic ionic liquids (PILs) utilizing cyclohexyl derivatives have been employed to catalyze Michael addition reactions, demonstrating enhanced reaction rates and selectivity compared to traditional organic bases and NaOH. These advancements suggest potential applications in developing greener, more efficient catalytic processes in organic synthesis (Ara et al., 2020).
2. Antioxidant and Biological Activity
Research on Schiff base ligands derived from amino acids, including cyclohexyl derivatives, has shown that these compounds can exhibit significant antioxidant properties and selectively inhibit xanthine oxidase, an enzyme involved in oxidative stress. This suggests their potential for therapeutic applications in diseases related to oxidative damage (Ikram et al., 2015).
3. Drug Delivery Systems
The development of polyketal microparticles incorporating cyclohexane derivatives for the delivery of therapeutic proteins, such as superoxide dismutase (SOD), highlights the potential of these materials in enhancing the intracellular delivery and therapeutic efficacy of biologically active proteins (Lee et al., 2007).
4. Material Science and Nanotechnology
Cyclohexylacetic acid derivatives have been isolated from natural sources and characterized, revealing unique structural properties that could be useful in the development of new materials with specific optical, electronic, or chemical functionalities (Shen et al., 2013).
5. Environmental Science and Sustainability
Research on the electrocatalytic generation of dihydrogen from weak acids, including acetic acid, with diiron hydrogenase mimics, offers insights into sustainable methods for hydrogen production, potentially reducing dependence on fossil fuels and contributing to clean energy technologies (Felton et al., 2007).
Safety and Hazards
Propriétés
IUPAC Name |
2-(4-undecylcyclohexyl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H36O2/c1-2-3-4-5-6-7-8-9-10-11-17-12-14-18(15-13-17)16-19(20)21/h17-18H,2-16H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVDBURWIZAKBFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC1CCC(CC1)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H36O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-undecylcyclohexyl)acetic Acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(Pyridin-2-yl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B2741461.png)



![dimethyl({[5-(propan-2-yloxy)-1H-indol-3-yl]methyl})amine](/img/structure/B2741465.png)


![7,8-Dimethylimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride](/img/structure/B2741473.png)
![N-(2,4-difluorophenyl)-2-[4-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2741477.png)
![4-fluoro-2-methyl-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzene-1-sulfonamide](/img/structure/B2741478.png)

![4-isopropyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2741482.png)

